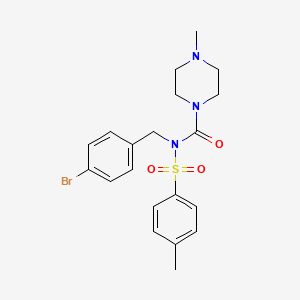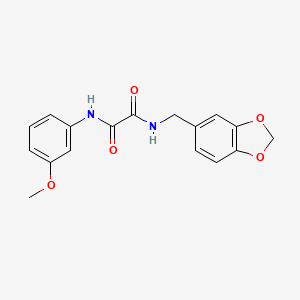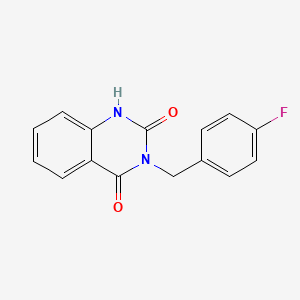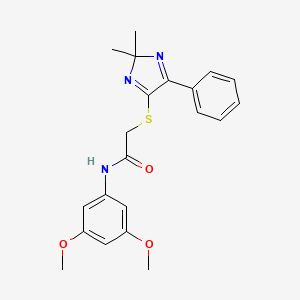
4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid” is a chemical compound with the CAS Number: 885268-84-8 . It has a molecular weight of 413.45 and its IUPAC name is 4-[({[4-(2-methoxyphenoxy)phenyl]sulfonyl}amino)methyl]benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C21H19NO6S . It consists of a benzoic acid group attached to a sulfonamide group, which is in turn attached to a phenyl ring with a methoxyphenoxy substituent .
Physical And Chemical Properties Analysis
This compound has a boiling point of 613.0±65.0 C at 760 mmHg and a melting point of 177-179 C . It is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Disinfection By-Products
- Transformation in Chlorination Systems: The compound 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid (BP-4), closely related to the queried compound, undergoes transformation in free chlorine-promoted disinfection, forming various chlorinated analogs and other derivatives. This process is influenced by pH and chlorine levels, and the transformed products can potentially increase genotoxic potentials in water systems (Xiao et al., 2013).
Synthesis and Applications in Material Science
- Polymer Synthesis: A sulfonated side-chain grafting unit derived from sulfonated 4-fluorobenzophenone, which shares structural similarities with the queried compound, has been used to create high-performance poly(arylene ether sulfone) copolymers. These materials demonstrate excellent properties for fuel cell applications due to their high proton conductivity (Kim, Robertson, & Guiver, 2008).
- Sulfonated Polymers for Fuel Cells: Another relevant research involves the synthesis of novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups. These materials show potential in direct methanol fuel cell applications due to their high selectivity and excellent ion-exchange capacity (Li et al., 2009).
Bioactive Applications and Drug Research
- Antimicrobial Activities: A study on 4-(substituted phenylsulfonamido)benzoic acids synthesized under ultrasound irradiation conditions revealed that these compounds exhibit significant antimicrobial activities. This points towards potential applications in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).
- Cancer Research and Sulfonamides: In cancer research, sulfonamide-derived compounds, including those structurally similar to the queried compound, have been explored for their potential as antitumor agents. These studies have identified certain sulfonamides as inhibitors in cancer cell lines, contributing to the development of new cancer therapies (Owa et al., 2002).
Environmental Remediation
- Removal of UV Filters from Water: The compound benzophenone-4, structurally related to the queried chemical, is a common anti-UV product found in water. Studies have focused on developing cost-effective adsorption methods using novel polymeric resins for its removal, highlighting the importance of water purification technologies (Zhou et al., 2018).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
4-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-26-18-4-2-3-5-19(18)27-16-10-12-17(13-11-16)28(24,25)21-15-8-6-14(7-9-15)20(22)23/h2-13,21H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGHNVSRBRABMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B2679950.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/no-structure.png)



![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2679961.png)
![2-[(3-Fluorophenyl)-(2-pyridinylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4-pyranone](/img/structure/B2679964.png)

![7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2679967.png)
![Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2679968.png)


![N-[2-(1-adamantyloxy)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2679972.png)
